An In-Depth Technical Guide to the Physicochemical Properties of C10 Linear Alkylbenzene Sulfonate (C10-LAS)
An In-Depth Technical Guide to the Physicochemical Properties of C10 Linear Alkylbenzene Sulfonate (C10-LAS)
Abstract
Linear Alkylbenzene Sulfonates (LAS) are a cornerstone of the surfactant industry, prized for their efficacy and biodegradability.[1][2] This guide provides a detailed technical examination of the C10 homologue of LAS (C10-LAS), a key component in many commercial formulations. We will dissect its molecular architecture and explore its fundamental physicochemical properties, including solubility, interfacial behavior, and chemical stability. A central focus is placed on the causality behind its surfactant properties—namely, the mechanisms of surface tension reduction and the thermodynamics of micellization, defined by the Critical Micelle Concentration (CMC). This document synthesizes authoritative data to provide researchers and formulation scientists with the core knowledge required for the effective application and study of C10-LAS.
Introduction to Linear Alkylbenzene Sulfonates (LAS)
Linear Alkylbenzene Sulfonates are anionic surfactants that have been in widespread commercial use since the 1960s, primarily in laundry detergents and cleaning products.[1] Their molecular design, featuring a hydrophilic sulfonate head group and a hydrophobic linear alkyl chain, imparts the amphiphilic character necessary for reducing the surface tension of water and emulsifying oils and grease.[3][4]
Commercial LAS is not a single compound but a complex mixture of homologues, with alkyl chain lengths typically ranging from C10 to C14.[5] The C10-LAS variant, with its 10-carbon alkyl chain, represents one of the shorter homologues in this mixture.[6] The specific length of the alkyl chain is a critical determinant of the surfactant's properties; shorter chains like C10 generally offer better solubility in cold water, while longer chains can provide enhanced detergency on oily substrates. Understanding the specific properties of the C10 homologue is therefore essential for tuning formulation performance for specific applications, from household cleaning to more specialized industrial and pharmaceutical uses, such as wetting agents and emulsifiers.[2]
Molecular Structure and Identity
The fundamental structure of C10-LAS consists of three parts:
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A linear decyl (C10) alkyl chain, which forms the hydrophobic tail.
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A benzene ring, to which the alkyl chain is attached.
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A sulfonate group (-SO₃⁻), typically present as a sodium salt, which forms the hydrophilic head.
An important structural characteristic of LAS is the existence of multiple positional isomers. The benzene ring can be attached at any position along the linear alkyl chain, except for the terminal carbon (position 1). This results in a mixture of isomers, designated by the position of the phenyl group (e.g., 2-phenyl, 3-phenyl, 4-phenyl, and 5-phenyl for the C10 chain). The distribution of these isomers is dictated by the synthesis process, which typically involves the alkylation of benzene with mono-olefins.[1]
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Molecular Formula (Anion): C₁₆H₂₅SO₃⁻
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Typical Counter-ion: Sodium (Na⁺)
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Average Molecular Weight (Sodium Salt): Approximately 322.4 g/mol
Caption: Molecular structure of a C10-LAS isomer.
Core Physicochemical Properties
Physical State and Solubility
C10-LAS is typically supplied as an off-white or pale yellow powder or as a viscous liquid concentrate.[2][7] Its solubility in water is a key functional property. As an anionic surfactant, it is readily soluble in water, forming clear to slightly hazy solutions.[2] The solubility of commercial C10-C13 LAS mixtures in water at 20°C is high, around 25 g/100mL.[5]
A critical, temperature-dependent solubility threshold for ionic surfactants is the Krafft Point (or Krafft Temperature). This is the temperature at which the solubility of the surfactant becomes equal to its Critical Micelle Concentration (CMC).[8][9] Below the Krafft point, the surfactant's solubility is limited, and it may exist in a crystalline or hydrated solid form, preventing the formation of micelles.[10] Above the Krafft point, solubility increases dramatically as the molecules can now aggregate into micelles.[9][10] For LAS homologues, the Krafft point generally increases with the length of the alkyl chain. Therefore, C10-LAS has a relatively low Krafft point, ensuring its solubility and effectiveness even in cool or cold water applications.
Interfacial and Aggregation Behavior
The defining characteristic of C10-LAS is its activity at interfaces, such as the air-water or oil-water interface.
Surface Tension and Critical Micelle Concentration (CMC): When dissolved in water at low concentrations, C10-LAS monomers migrate to the surface, orienting their hydrophobic tails away from the water and their hydrophilic heads towards it. This disrupts the cohesive hydrogen bonding network of water at the surface, thereby lowering the surface tension .[4]
As the concentration of C10-LAS increases, the surface becomes saturated with monomers. At a specific concentration, it becomes thermodynamically more favorable for additional monomers to self-assemble in the bulk solution into spherical aggregates known as micelles .[11][12] This concentration is the Critical Micelle Concentration (CMC) .[13] Above the CMC, the surface tension of the solution remains relatively constant at its minimum value, as any further added surfactant forms new micelles rather than crowding the surface.[12][13]
The CMC is a fundamental parameter that indicates the efficiency of a surfactant; a lower CMC means less surfactant is needed to achieve maximum surface tension reduction and initiate micellar activity. The CMC for commercial LAS mixtures (C10-C13) in water is typically in the range of 1.0 to 2.6 mM.[14] The CMC is sensitive to environmental factors; the presence of electrolytes (salts) significantly lowers the CMC due to the screening of electrostatic repulsion between the anionic head groups, which facilitates micelle formation.[14][15]
Caption: Self-assembly of C10-LAS monomers into a micelle.
Acid-Base Properties and Stability
pKa: C10-LAS is the sodium salt of a strong acid, C10-alkylbenzene sulfonic acid. The sulfonic acid group is highly acidic, with a pKa value typically less than 0. Consequently, in aqueous solutions across the entire relevant pH range (pH 1-14), the sulfonate group is fully deprotonated and exists as the anionic sulfonate (-SO₃⁻). This ensures its functionality is not pH-dependent in most applications, a distinct advantage over carboxylate-based soaps, which can precipitate in acidic conditions.
Chemical Stability & Hydrolysis: The C10-LAS molecule is chemically robust. The sulfonate group, the aromatic ring, and the alkyl chain are resistant to hydrolysis under normal environmental and formulation conditions (i.e., neutral pH and ambient temperature). The C-S bond is particularly stable. Decomposition requires harsh conditions, such as high heat, which can produce toxic fumes of sulfur oxides.[5]
Biodegradability: A key environmental property of LAS is its ready biodegradability under aerobic conditions.[1][6] The degradation process is initiated by bacterial omega-oxidation of the terminal methyl group of the alkyl chain, followed by sequential shortening of the chain via beta-oxidation.[16]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of C10-LAS and related commercial mixtures. It is important to note that commercial LAS is a mixture of homologues and isomers, so values can vary.
| Property | Value | Notes | Source |
| Molecular Formula (Anion) | C₁₆H₂₅SO₃⁻ | For the C10 homologue. | N/A |
| Average Molecular Weight | ~322.4 g/mol | As the sodium salt. | N/A |
| Physical Appearance | Pale yellow/off-white solid or liquid | Varies with concentration and form. | [7] |
| Water Solubility (20°C) | ~25 g/100 mL | For a typical C10-C13 mixture. | [5] |
| Critical Micelle Conc. (CMC) | 1.0 - 2.6 mM | For C10-C13 LAS in pure water. Value decreases with added electrolyte. | [14] |
| Octanol/Water Partition Coeff. (log Pow) | 3.32 | For a C10-C13 mixture. Indicates moderate hydrophobicity. | [5] |
| Biodegradation | Readily biodegradable | Under aerobic conditions. | [1][6] |
Experimental Methodology: Determination of Critical Micelle Concentration
To ensure trustworthiness and provide actionable insight, we describe a standard, self-validating protocol for determining the CMC of C10-LAS using automated surface tensiometry.
Principle: The surface tension of a surfactant solution decreases as concentration increases until the CMC is reached, after which it remains constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of concentration.
Workflow Diagram:
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